H-D-Glu(OMe)-OH

Vue d'ensemble

Description

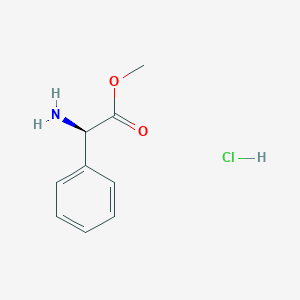

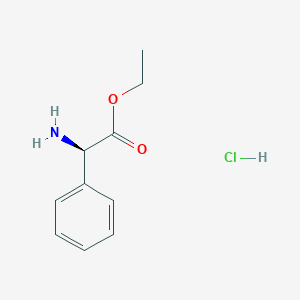

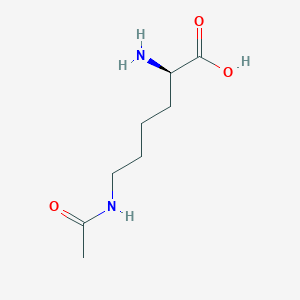

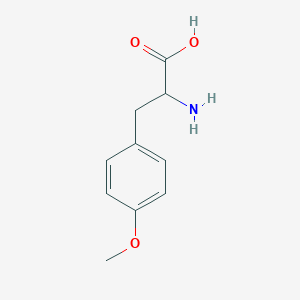

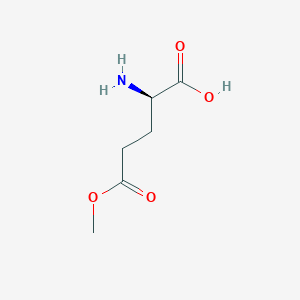

“H-D-Glu(OMe)-OH” is a glutamic acid derivative . It has the molecular formula C6H11NO4 . The compound is also known by other names such as (2R)-2-amino-5-methoxy-5-oxopentanoic acid and D-Glutamic acid gamma-methyl ester .

Molecular Structure Analysis

The molecular weight of “this compound” is 161.16 g/mol . The compound has a monoisotopic mass of 161.068802 Da . The IUPAC name for the compound is (2R)-2-amino-5-methoxy-5-oxopentanoic acid .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 316.1±37.0 °C at 760 mmHg, and a flash point of 145.0±26.5 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 90 Å2 and a molar volume of 129.7±3.0 cm3 .

Applications De Recherche Scientifique

Organic Matter (OM) in Environmental Science

Soilborne Fungal Diseases Suppression : Organic matter amendments in soil have been identified as a means to suppress plant diseases caused by soilborne pathogens. The suppressive capacity varies with different types of organic materials and pathogens, showing a potential avenue for sustainable agricultural practices (Bonanomi et al., 2007).

Uranium Mobility in Sediments : Research on organic matter-rich sediments reveals how uranium mobility is influenced by environmental conditions, highlighting the interactions between organic matter and heavy metals in ecological systems (Cumberland et al., 2016).

Organic Molecules in Pharmacology

Glutamate Drugs in OCD : The exploration of glutamate-modulating drugs in the treatment of obsessive-compulsive disorder (OCD) showcases the application of organic chemistry in developing therapeutic agents for neuropsychiatric conditions (Grados et al., 2013).

Vitamin D Binding and Metabolism : A study on vitamin D binding protein and its influence on the levels of total and free vitamin D across various physiological and pathophysiological conditions exemplifies the role of organic molecules in human health and disease (Bikle & Schwartz, 2019).

Organic Compounds in Environmental Management

- Organic Micropollutants Removal : The efficiency of carbon nanotubes in removing organic micropollutants from wastewater underscores the importance of organic chemistry in addressing environmental pollution and enhancing water quality (Ahmad et al., 2019).

Mécanisme D'action

Target of Action

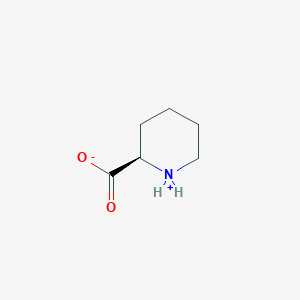

H-D-Glu(OMe)-OH, also known as a protected form of D-Glutamic acid , is primarily targeted towards proteomics research . D-Glutamic acid is an unnatural isomer of L-Glutamic acid and is found in the bacterial cell wall peptidoglycan of gram-positive and gram-negative bacteria .

Mode of Action

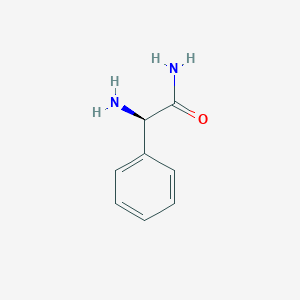

The compound interacts with its targets by acting as a hapten . A hapten is a small molecule that induces the production of antibodies and is capable of binding to them .

Result of Action

The primary result of this compound’s action is the induction of an immune response . As a hapten, it stimulates the production of antibodies, thereby playing a role in immune system activation .

Safety and Hazards

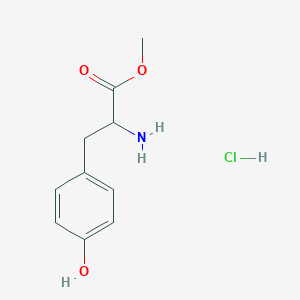

The safety data sheet for a similar compound, “H-D-GLU(OME)-OME HCL”, suggests avoiding breathing mist, gas, or vapours, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

(2R)-2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25767-60-6 | |

| Record name | D-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25767-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-04-7 | |

| Record name | 5-Methyl hydrogen D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl D-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyl D-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.